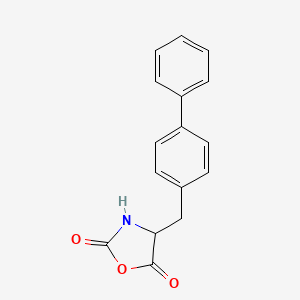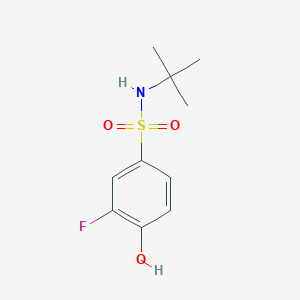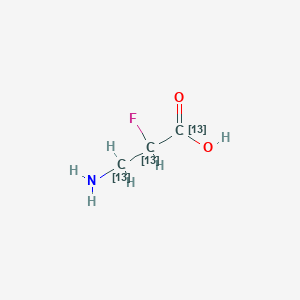
N-DMTr-N2-isobutyryl-morpholino-G-5'-O-phosphoramidite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-DMTr-N2-isobutyryl-morpholino-G-5’-O-phosphoramidite is a synthetic molecule designed for use in the synthesis of oligonucleotides. It is a phosphorite monomer that has been modified to include methylenemorpholine rings linked through phosphorodiamidate groups instead of phosphates . This compound is primarily used in scientific research and is not intended for personal use .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-DMTr-N2-isobutyryl-morpholino-G-5’-O-phosphoramidite involves the modification of natural nucleic acid structures. The methylenemorpholine rings are linked through phosphorodiamidate groups instead of the traditional phosphates . The specific reaction conditions and reagents used in the synthesis are proprietary and typically involve multiple steps of protection, deprotection, and coupling reactions.
Industrial Production Methods
Industrial production of N-DMTr-N2-isobutyryl-morpholino-G-5’-O-phosphoramidite is carried out under controlled conditions to ensure high purity and yield. The compound is produced in reagent grade for research purposes and is shipped under ambient temperature conditions .
Analyse Des Réactions Chimiques
Types of Reactions
N-DMTr-N2-isobutyryl-morpholino-G-5’-O-phosphoramidite undergoes various chemical reactions, including:
Substitution Reactions: Involving the replacement of functional groups.
Coupling Reactions: Used in the synthesis of oligonucleotides.
Deprotection Reactions: Removal of protective groups to reveal the active sites.
Common Reagents and Conditions
Common reagents used in these reactions include:
Protective Groups: Such as dimethoxytrityl (DMTr) for protecting hydroxyl groups.
Coupling Agents: For facilitating the formation of phosphorodiamidate linkages.
Deprotecting Agents: For removing protective groups under mild conditions.
Major Products Formed
The major products formed from these reactions are oligonucleotides with modified backbones, which are used in various research applications .
Applications De Recherche Scientifique
N-DMTr-N2-isobutyryl-morpholino-G-5’-O-phosphoramidite is widely used in scientific research, particularly in the fields of:
Chemistry: For the synthesis of modified oligonucleotides.
Biology: In the study of nucleic acid interactions and functions.
Medicine: For the development of therapeutic oligonucleotides.
Industry: In the production of research-grade oligonucleotides for various applications
Mécanisme D'action
The mechanism of action of N-DMTr-N2-isobutyryl-morpholino-G-5’-O-phosphoramidite involves its incorporation into oligonucleotides, where it forms stable phosphorodiamidate linkages. These modified oligonucleotides exhibit enhanced stability and resistance to enzymatic degradation, making them valuable tools in research and therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Trityl-N2-isobutyryl-morpholino-G-5’-O-phosphoramidite: Another phosphorite monomer used in oligonucleotide synthesis.
5’-O-DMT-2’-fluoro-N2-isobutyryl-2’-Deoxy-guanosine 3’-CE phosphoramidite: A nucleoside analog for incorporating 2-fluoro-modified ribose-G nucleobases within oligonucleotides.
Uniqueness
N-DMTr-N2-isobutyryl-morpholino-G-5’-O-phosphoramidite is unique due to its methylenemorpholine rings linked through phosphorodiamidate groups, which provide enhanced stability and resistance to degradation compared to traditional phosphates .
Propriétés
Formule moléculaire |
C44H55N8O7P |
|---|---|
Poids moléculaire |
838.9 g/mol |
Nom IUPAC |
N-[9-[(2R,6S)-4-[bis(4-methoxyphenyl)-phenylmethyl]-6-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]morpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C44H55N8O7P/c1-29(2)41(53)48-43-47-40-39(42(54)49-43)46-28-51(40)38-26-50(25-37(59-38)27-58-60(57-24-12-23-45)52(30(3)4)31(5)6)44(32-13-10-9-11-14-32,33-15-19-35(55-7)20-16-33)34-17-21-36(56-8)22-18-34/h9-11,13-22,28-31,37-38H,12,24-27H2,1-8H3,(H2,47,48,49,53,54)/t37-,38+,60?/m0/s1 |
Clé InChI |
CBSDAAFHYGGDJZ-VMZRNFFESA-N |
SMILES isomérique |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3CN(C[C@H](O3)COP(N(C(C)C)C(C)C)OCCC#N)C(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
SMILES canonique |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CN(CC(O3)COP(N(C(C)C)C(C)C)OCCC#N)C(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




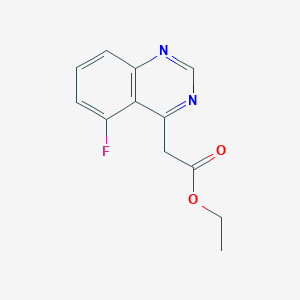
![1-((2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13721867.png)

![2-Chloro-7-cyclopropylmethyl-4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13721871.png)
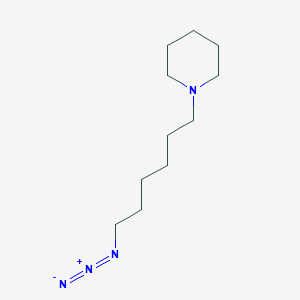

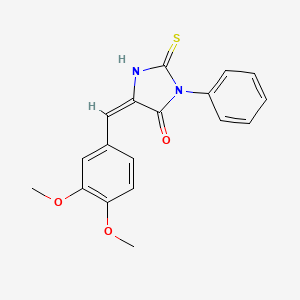
![6-(3-Hydroxypropyl)-2-(piperidin-1-yl)-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13721897.png)
